Huwentoxin-I

Cross-channel pharmacology Ion channel duality N-type calcium channel

Huwentoxin-I (HWTX-I) is a 33-residue peptide neurotoxin (MW 3750 Da) isolated from the venom of the Chinese bird spider Haplopelma schmidti (formerly Selenocosmia huwena), representing the most abundant toxic component in the crude venom. The molecule adopts an inhibitor cystine knot (ICK) motif stabilized by three disulfide bridges (Cys2-Cys17, Cys9-Cys22, Cys16-Cys29), forming a compact triple-stranded antiparallel β-sheet that confers exceptional structural stability across pH and temperature ranges.

Molecular Formula C161H246N48O44S6
Molecular Weight 3751.77 Da
Cat. No. B1573984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHuwentoxin-I
Molecular FormulaC161H246N48O44S6
Molecular Weight3751.77 Da
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite lyophilized solidPurity rate: > 97 %AA sequence: Ala-Cys2-Lys-Gly-Val-Phe-Asp-Ala-Cys9-Thr-Pro-Gly-Lys-Asn-Glu-Cys16-Cys17-Pro-Asn-Arg-Val-Cys22-Ser-Asp-Lys-His-Lys-Trp-Cys26-Lys-Trp-Lys-Leu-OHDisulfide bonds: Cys2-Cys17, Cys9-Cys22 and Cys16-Cys29 Length (aa): 33

Huwentoxin-I (HWTX-I): Procurement-Grade Spider Peptide Neurotoxin for N-Type Calcium and TTX-S Sodium Channel Research


Huwentoxin-I (HWTX-I) is a 33-residue peptide neurotoxin (MW 3750 Da) isolated from the venom of the Chinese bird spider Haplopelma schmidti (formerly Selenocosmia huwena), representing the most abundant toxic component in the crude venom [1]. The molecule adopts an inhibitor cystine knot (ICK) motif stabilized by three disulfide bridges (Cys2-Cys17, Cys9-Cys22, Cys16-Cys29), forming a compact triple-stranded antiparallel β-sheet that confers exceptional structural stability across pH and temperature ranges [2]. Pharmacologically, HWTX-I is distinguished by its dual cross-channel activity: it inhibits N-type voltage-gated calcium channels (IC₅₀ ≈ 100 nM) and tetrodotoxin-sensitive (TTX-S) voltage-gated sodium channels (IC₅₀ ≈ 55 nM) in mammalian dorsal root ganglion neurons, while showing negligible effect on TTX-resistant sodium channels, L-type calcium channels, or muscle sodium channels [3]. This dual targeting profile, combined with the ICK scaffold, positions HWTX-I as a uniquely versatile research tool and a peptide lead compound distinct from single-target alternatives.

Why Huwentoxin-I Cannot Be Simply Replaced by ω-Conotoxins, Huwentoxin-IV, or Other In-Class Ion Channel Toxins


Despite sharing the ICK structural motif with ω-conotoxins (MVIIA, GVIA) and other huwentoxin family members (HWTX-IV), HWTX-I occupies a distinct pharmacological niche that prevents functional substitution. ω-Conotoxin MVIIA (ziconotide) is a pure N-type calcium channel blocker; ω-conotoxin GVIA is likewise a selective N-type calcium channel antagonist. Huwentoxin-IV is primarily a Nav1.7 sodium channel blocker with no significant calcium channel activity. In contrast, HWTX-I is the first and only spider-derived toxin demonstrated to possess dual cross-channel activity—inhibiting both N-type Ca²⁺ and TTX-S Na⁺ channels simultaneously in the same neuronal preparation [1]. Furthermore, in direct comparative in vivo studies, HWTX-I produces antinociception at doses comparable to ω-conotoxin MVIIA but without the dose-limiting motor dysfunction that constrains MVIIA's therapeutic window [2]. These quantitative differences in target spectrum, selectivity ranking, and side-effect liability mean that substituting HWTX-I with any single-channel-targeting analog will alter experimental outcomes and invalidate cross-study comparisons.

Quantitative Differentiation Evidence for Huwentoxin-I: Head-to-Head Comparisons Against Key Analogs and Alternatives


Evidence 1: Dual Cross-Channel Inhibition—Simultaneous Blockade of N-Type Ca²⁺ and TTX-S Na⁺ Channels, Differentiating HWTX-I from Single-Target ω-Conotoxins and Huwentoxin-IV

In whole-cell patch-clamp recordings on adult rat dorsal root ganglion (DRG) neurons, HWTX-I simultaneously reduced peak currents of N-type Ca²⁺ channels (IC₅₀ ≈ 100 nM) and TTX-S Na⁺ channels (IC₅₀ ≈ 55 nM), while producing no detectable effect on TTX-R Na⁺ channels [1]. This dual activity is unique among spider toxins: ω-conotoxin MVIIA blocks only N-type Ca²⁺ channels and lacks sodium channel activity; ω-conotoxin GVIA is likewise a pure N-type calcium channel antagonist; Huwentoxin-IV (HWTX-IV) blocks hNav1.7 sodium channels (IC₅₀ ~17–26 nM) but shows no significant calcium channel inhibition. The BBRC 2007 study explicitly identifies HWTX-I as 'the first discovered toxin with cross channel activities from the spider O. huwena venom' [1].

Cross-channel pharmacology Ion channel duality N-type calcium channel TTX-sensitive sodium channel DRG neuron electrophysiology

Evidence 2: Superior N-Type Calcium Channel Selectivity Relative to ω-Conotoxin MVIIA, with Selectivity Equivalent to the Gold-Standard Research Tool ω-Conotoxin GVIA

The 2007 BBRC study conducted a direct comparative analysis of HWTX-I, ω-conotoxin MVIIA, and ω-conotoxin GVIA selectivity profiles on the same adult rat DRG neuron preparation. The authors reported that 'the selectivity of HWTX-I on Ca²⁺ channels was higher than that of MVIIA and approximately the same as that of GVIA' [1]. This selectivity ranking is corroborated by independent vendor technical datasheets from Alomone Labs and Smartox Biotech, which consistently state HWTX-I calcium channel selectivity exceeds MVIIA and matches GVIA [2]. The practical implication is that HWTX-I provides GVIA-equivalent N-type calcium channel discrimination while also possessing the added capability of TTX-S sodium channel blockade that GVIA entirely lacks.

Calcium channel selectivity N-type VSCC ω-conotoxin comparator DRG electrophysiology Selectivity ranking

Evidence 3: Absence of Motor Dysfunction Side Effects at Analgesic Doses—Direct In Vivo Differentiation from ω-Conotoxin MVIIA in the Rat Formalin Model

In a direct comparative in vivo study by Chen et al. (Toxicon, 2005), HWTX-I and ω-conotoxin MVIIA were administered intrathecally in the rat formalin test. HWTX-I produced dose-dependent antinociception with an ED₅₀ of 0.28 µg/kg, compared to 0.19 µg/kg for ω-conotoxin MVIIA [1]. At lower doses (0.1 and 0.5 µg/kg), the antinociceptive effect of HWTX-I was identical to that of ω-conotoxin MVIIA. Critically, ω-conotoxin MVIIA produced motor dysfunction that became more severe with increasing dose, whereas HWTX-I showed no motor side effects at doses of 0.5–1.0 µg/kg [1]. Furthermore, the analgesic duration of HWTX-I (~4–5 hours at 1.0 µg/kg) significantly exceeded that of intrathecal morphine hydrochloride (~2–3 hours at 1.0 µg/kg) and matched MVIIA [1]. This side-effect differential has been independently confirmed in an epidural visceral pain model, where 'ω-conotoxin-MVIIA, but not huwentoxin-I, caused an obvious motor dysfunction at these doses' [2].

In vivo analgesic efficacy Motor side-effect profile Formalin test Intrathecal administration Therapeutic window

Evidence 4: Phyla-Spanning Differential Sodium Channel Sensitivity—Insect DUM Neurons Are ~14-Fold More Sensitive Than Mammalian Central Neurons

Wang et al. (Peptides, 2012) systematically compared HWTX-I potency across three distinct sodium channel populations. In cockroach dorsal unpaired median (DUM) neurons, HWTX-I inhibited sodium channels with IC₅₀ = 4.80 ± 0.58 nM. In mammalian peripheral neurons (rat DRG, from prior work), IC₅₀ ≈ 55 nM. In mammalian central neurons (rat hippocampus), IC₅₀ = 66.1 ± 5.2 nM [1]. The resulting sensitivity hierarchy is: insect central DUM ≫ mammalian peripheral > mammalian central neurons. The ~14-fold greater potency for insect over mammalian central sodium channels is a distinctive pharmacological fingerprint not shared by other huwentoxin family members: HWTX-IV, for example, exhibits potent activity on hNav1.7 (IC₅₀ ~17–26 nM) but lacks insect-selectivity data at comparable resolution [2]. HWTX-I showed no effect on steady-state activation or inactivation kinetics in either rat hippocampal or cockroach DUM neurons, indicating a pore-blocking rather than gating-modifier mechanism [1].

Insect sodium channel Phyla selectivity Cockroach DUM neuron Rat hippocampus Comparative IC₅₀

Evidence 5: Selective Neuronal Targeting with Negligible Activity at Cardiac (Nav1.5), Muscle, and TTX-R Sodium Channels—Differentiating HWTX-I from Broad-Spectrum Nav Toxins Like ProTx-II

HWTX-I exhibits a highly restricted ion channel targeting profile. It produces virtually no effect on muscle sodium channels, no effect on tetrodotoxin-resistant (TTX-R) sodium channels, and only a very weak effect on L-type calcium channels [1][2]. This contrasts sharply with other spider-derived sodium channel toxins. ProTx-II, a Nav1.7-preferring toxin from Thrixopelma pruriens venom, inhibits Nav1.5 (cardiac isoform) with significant potency and also blocks Nav1.2, Cav3.1, and Kv2.1, with an IC₅₀ of 0.3 nM at Nav1.7 but only ~100-fold selectivity over other sodium channel subtypes [3]. TTX itself inhibits all TTX-S sodium channel subtypes indiscriminately. HWTX-I's absence of cardiac sodium channel activity is pharmacologically meaningful: HWTX-IV, by comparison, achieves selectivity for Nav1.7 over Nav1.5 (cardiac), but HWTX-I's near-complete sparing of muscle and TTX-R channels represents a distinct neuronal restriction profile [2].

Neuronal selectivity TTX-R sodium channel Muscle sodium channel Cardiac safety Off-target profiling

Optimal Research and Industrial Application Scenarios for Huwentoxin-I Based on Quantitative Differentiation Evidence


Dual-Channel Pharmacological Dissection of Synaptic Transmission in Primary Neuronal Cultures and Acute Tissue Preparations

HWTX-I is the only commercially available spider toxin that simultaneously inhibits N-type Ca²⁺ channels (IC₅₀ ≈ 100 nM) and TTX-S Na⁺ channels (IC₅₀ ≈ 55 nM) in mammalian neurons [1]. This dual activity enables researchers to study the combined contribution of calcium and sodium conductances to neurotransmitter release, action potential propagation, and synaptic plasticity using a single pharmacological agent. Unlike experiments requiring co-application of ω-conotoxin MVIIA plus TTX (which introduces differential pharmacokinetics and potential solvent artifacts), HWTX-I provides uniform target engagement kinetics. Recommended working concentrations are 100–200 nM for near-complete blockade of both channel populations in DRG and hippocampal neuron preparations.

In Vivo Preclinical Pain Model with Requirement for Motor-Function-Preserving Analgesic Readouts

For rodent pain models (formalin test, chronic constriction injury, visceral pain) where behavioral endpoints depend on intact motor function, HWTX-I is the preferred N-type calcium channel blocker over ω-conotoxin MVIIA. Direct comparative evidence shows that HWTX-I produces dose-dependent antinociception (ED₅₀ = 0.28 µg/kg intrathecal) without motor dysfunction at doses up to 1.0 µg/kg, whereas ω-conotoxin MVIIA causes significant motor impairment at its effective analgesic doses [1]. The longer analgesic duration of HWTX-I (~4–5 hours) compared with morphine (~2–3 hours) additionally supports extended observation windows in behavioral pharmacology protocols [1].

Insect Sodium Channel Pharmacology and Insecticide Target-Site Validation Studies

HWTX-I exhibits its highest sodium channel potency on insect DUM neurons (IC₅₀ = 4.80 ± 0.58 nM), approximately 14-fold more potent than on mammalian central neurons (IC₅₀ = 66.1 nM) [1]. This phyla-spanning sensitivity gradient, combined with a well-defined pore-blocking mechanism (no effect on activation/inactivation kinetics), makes HWTX-I an ideal positive control and pharmacological standard for insect sodium channel assays. Its potency substantially exceeds that of HWTX-III (IC₅₀ ≈ 1,106 nM on DUM neurons) and provides a defined benchmark for evaluating novel insecticidal peptide candidates targeting insect voltage-gated sodium channels.

Protein Engineering Scaffold Utilizing the ICK Motif for Directed Evolution and Pharmacophore Grafting Studies

The HWTX-I ICK scaffold maintains structural integrity under varying pH conditions and after heating, a property directly demonstrated by NMR spectroscopy [1]. This exceptional stability, combined with the molecule's demonstrated tolerance to residue substitution (as shown by the successful synthesis of HW-MA and RGD-HW chimeric mutants retaining biological activity), makes HWTX-I a validated molecular framework for protein engineering applications. Researchers developing novel ion channel modulators through pharmacophore grafting or directed evolution can leverage the HWTX-I backbone as a stable, well-characterized starting template whose structure (PDB: 1QK6) and disulfide connectivity are fully solved [2].

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